![molecular formula C26H33ClN2O3S B10891475 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891475.png)
4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a diverse set of functional groups. Let’s break it down:
4-Chlorobenzoyl: A benzoyl group (C₆H₅CO-) substituted with a chlorine atom (Cl) at the para position (position 4) on the benzene ring.
1-[3-(Dibutylamino)propyl]: A propyl chain (C₃H₇) with a dibutylamino group (N(C₄H₉)₂) attached at the first carbon.
3-Hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one: A pyrrolone ring (a five-membered heterocycle) with a hydroxyl group (OH) at position 3, a thienyl group (C₄H₃S) at position 5, and a ketone (C=O) at position 2.
- Overall, this compound combines aromatic, aliphatic, and heterocyclic moieties.
Preparation Methods
- Synthetic routes vary, but one approach involves:
Step 1: Synthesis of the 4-chlorobenzoyl moiety (e.g., Friedel-Crafts acylation).
Step 2: Introduction of the dibutylamino group (e.g., reductive amination).
Step 3: Formation of the pyrrolone ring (e.g., cyclization).
- Industrial production methods may involve large-scale reactions and purification.
Chemical Reactions Analysis
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles.
Common Reagents: Sodium borohydride (for reduction), thionyl chloride (for chlorination), and strong bases (for cyclization).
Major Products: Hydroxylated derivatives, amine-substituted compounds, and chlorinated analogs.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May have pharmaceutical applications (e.g., drug design).
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- Notably, the compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other benzoyl-substituted pyrrolones or heterocycles.
- Uniqueness lies in the combination of diverse functional groups.
Remember, this compound’s potential lies in its versatility and intriguing structure.
Properties
Molecular Formula |
C26H33ClN2O3S |
|---|---|
Molecular Weight |
489.1 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H33ClN2O3S/c1-3-5-14-28(15-6-4-2)16-8-17-29-23(21-9-7-18-33-21)22(25(31)26(29)32)24(30)19-10-12-20(27)13-11-19/h7,9-13,18,23,30H,3-6,8,14-17H2,1-2H3/b24-22- |
InChI Key |
OXQXVKZNDHDEPD-GYHWCHFESA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=CS3 |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B10891394.png)
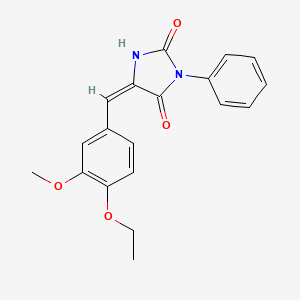
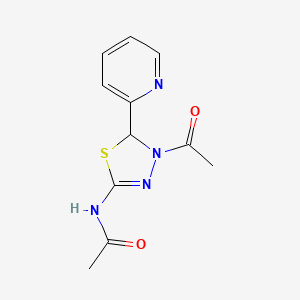
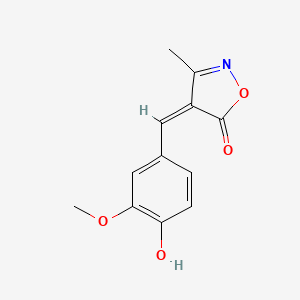
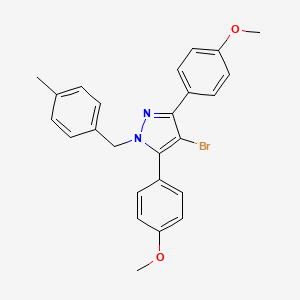
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10891413.png)
methanone](/img/structure/B10891420.png)
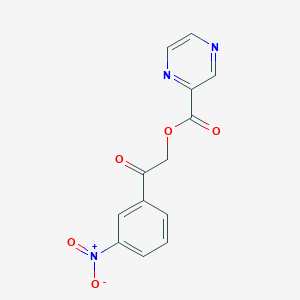
![N-benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10891429.png)
![1-(difluoromethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10891434.png)
methanone](/img/structure/B10891460.png)
![1-[4-(Butan-2-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10891462.png)

![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10891491.png)
